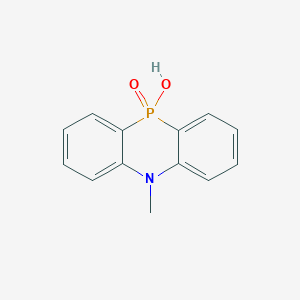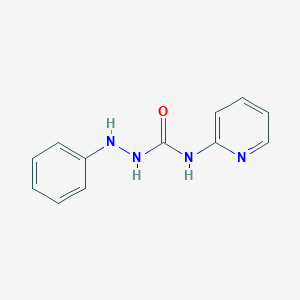
4-Chloro-1,1-dimethoxyheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,1-dimethoxyheptane-3,5-dione is a chemical compound with the molecular formula C9H15ClO4. It is a chlorinated derivative of heptane-3,5-dione, featuring two methoxy groups and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1-dimethoxyheptane-3,5-dione typically involves the chlorination of 1,1-dimethoxyheptane-3,5-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The chlorination step is followed by purification processes such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1-dimethoxyheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1,1-dimethoxyheptane-3,5-dione finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1-dimethoxyheptane-3,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,1-dimethoxyhexane-3,5-dione
- 4-Chloro-1,1-dimethoxyoctane-3,5-dione
- 4-Chloro-1,1-dimethoxynonane-3,5-dione
Uniqueness
4-Chloro-1,1-dimethoxyheptane-3,5-dione is unique due to its specific chain length and substitution pattern, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical behavior in reactions.
Properties
CAS No. |
64964-89-2 |
|---|---|
Molecular Formula |
C9H15ClO4 |
Molecular Weight |
222.66 g/mol |
IUPAC Name |
4-chloro-1,1-dimethoxyheptane-3,5-dione |
InChI |
InChI=1S/C9H15ClO4/c1-4-6(11)9(10)7(12)5-8(13-2)14-3/h8-9H,4-5H2,1-3H3 |
InChI Key |
FJYQLLXQVOBPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)CC(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


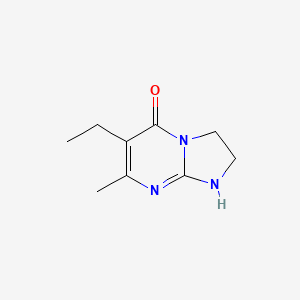



![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
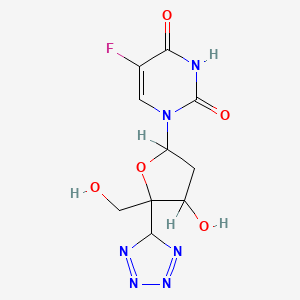
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)

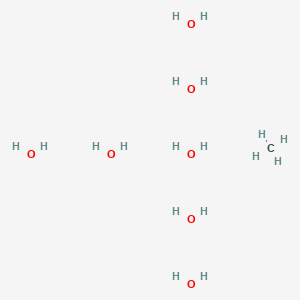

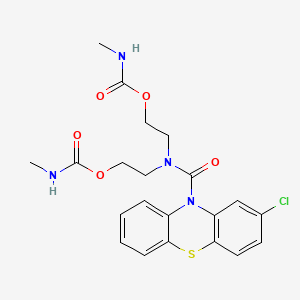
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
